2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 853759-47-4
VCID: VC21155768
InChI: InChI=1S/C17H22FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h7-9H,1-6H3,(H,19,21)/b12-7-
SMILES: CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Molecular Formula: C17H22FNO6
Molecular Weight: 355.4 g/mol

2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester

CAS No.: 853759-47-4

Cat. No.: VC21155768

Molecular Formula: C17H22FNO6

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester - 853759-47-4

Specification

CAS No. 853759-47-4
Molecular Formula C17H22FNO6
Molecular Weight 355.4 g/mol
IUPAC Name methyl (Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Standard InChI InChI=1S/C17H22FNO6/c1-17(2,3)25-16(21)19-12(15(20)24-6)7-10-8-13(22-4)14(23-5)9-11(10)18/h7-9H,1-6H3,(H,19,21)/b12-7-
Standard InChI Key WWHSTYSOUUZDEM-GHXNOFRVSA-N
Isomeric SMILES CC(C)(C)OC(=O)N/C(=C\C1=CC(=C(C=C1F)OC)OC)/C(=O)OC
SMILES CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(=CC1=CC(=C(C=C1F)OC)OC)C(=O)OC

Introduction

Chemical Identity and Physical Properties

2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester is an amino acid derivative featuring multiple functional groups that contribute to its chemical versatility. The compound is characterized by the following properties:

PropertyValue
CAS Number853759-47-4
Molecular FormulaC17H22FNO6
Molecular Weight355.36 g/mol
Physical AppearanceWhite Solid
SolubilityDichloromethane
Synonyms2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-Propenoic Acid Methyl Ester

The compound possesses several key structural features that define its reactivity and applications:

  • A tert-butoxycarbonyl (Boc) protecting group on the amino function

  • A 2-fluoro-4,5-dimethoxyphenyl substituent

  • A methyl ester of the carboxylic acid moiety

These functional groups collectively contribute to the compound's stability, reactivity profile, and pharmacological potential .

Structural Analysis and Molecular Features

The structure of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester comprises several distinctive molecular features that determine its chemical behavior:

The tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group serves as a protecting group for the amino function, which is essential during peptide synthesis and other chemical transformations. This group shields the amine from reacting with other compounds during synthesis processes, allowing for selective reactions at other sites within the molecule.

The 2-Fluoro-4,5-dimethoxyphenyl Group

This aromatic substituent is a modified form of the traditional phenyl group found in phenylalanine derivatives. The presence of fluorine at the 2-position and methoxy groups at the 4 and 5 positions confers specific electronic and steric properties that influence:

  • Biological activity

  • Metabolic stability

  • Receptor binding characteristics

  • Physicochemical properties

The fluorine atom, in particular, enhances metabolic stability and can alter the electron distribution in the aromatic ring, potentially affecting binding interactions with biological targets .

The Methyl Ester Group

The carboxylic acid function is protected as a methyl ester, which improves stability and solubility in organic solvents. This protection is typically necessary during synthetic procedures and can be readily hydrolyzed when the free carboxylic acid is required for subsequent reactions.

Synthesis Pathways

The synthesis of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester typically involves several steps, drawing from general synthetic approaches used for similar amino acid derivatives:

Reaction Conditions

The reactions for synthesizing similar compounds generally require specific conditions such as:

  • Temperature control

  • Appropriate solvent selection (e.g., dichloromethane, dimethylformamide)

  • Catalysts (e.g., triethylamine)

  • Protection strategies to ensure selectivity

While specific yield data for this exact compound is limited in the available search results, similar compounds with tert-butoxycarbonyl protection typically show good to excellent yields under optimized conditions .

Applications in Research and Industry

Pharmaceutical Intermediate

The primary application of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester is as an intermediate in the preparation of fluoro-labelled L-DOPA derivatives . This application is significant because:

  • L-DOPA (levodopa) is a critical medication for Parkinson's disease treatment

  • Fluorinated derivatives can offer improved pharmacokinetic properties

  • The fluorine atom can serve as a bioisosteric replacement with enhanced metabolic stability

Research Tool in Medicinal Chemistry

Compounds with similar structural features serve as valuable research tools for:

  • Structure-activity relationship (SAR) studies

  • Development of peptidomimetics

  • Investigation of amino acid transporters

  • Probing enzyme mechanisms and protein interactions

Comparison with Similar Compounds

To better understand the unique properties and applications of 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester, it is valuable to compare it with structurally related compounds:

CompoundKey Structural DifferencesNotable Properties/Applications
(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acidLacks fluorine and dimethoxy substituents; different carbon chain lengthBuilding block in organic synthesis and peptide chemistry
2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acidFluorine at 3-position of phenyl ring; lacks methoxy groupsUsed in peptide synthesis; different pharmacological profile
3-Fluoro-2,2-dimethylpropanoic acidSimpler structure; different substitution patternDifferent reactivity profile and applications
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acidContains trifluorophenyl group; longer carbon chainDifferent synthetic applications and pharmacological properties

This comparison highlights how subtle structural variations can significantly affect the chemical properties and applications of these compounds .

Synthesis Strategies for Related Compounds

Understanding the synthesis of structurally similar compounds can provide insights into potential synthetic approaches for 2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester. For example, the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has been reported with yields ranging from 47.5% to 86% depending on the specific reaction conditions and coupling agents employed .

Key factors that influence the synthetic success include:

  • Choice of coupling reagents (EDC/HOBT, CDI, etc.)

  • Solvent systems (DMF, dichloromethane, acetonitrile)

  • Temperature control and reaction time

  • Purification techniques (column chromatography, recrystallization)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator